3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxy-5H-pyrazolo[4,3-c]quinoline
Description
The structure features a benzodioxol group at position 3, a 4-chlorophenylmethyl substituent at position 5, and an ethoxy group at position 6. These substitutions are critical for modulating solubility, bioavailability, and target-binding affinity. The benzodioxol moiety (a methylenedioxy derivative) enhances metabolic stability, while the 4-chlorophenyl group may influence hydrophobic interactions with target proteins. The ethoxy group at position 8 likely improves solubility compared to bulkier alkyl substituents .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHNIAEVHLGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline, also known as GNF-Pf-120, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum. This target plays a crucial role in the resistance to antimalarial compounds that have a mitochondrial mechanism of action.
Mode of Action
The interaction of GNF-Pf-120 with its target, pfmfr3, results in decreased sensitivity to the compound itself and other antimalarial compounds that have a mitochondrial mechanism of action. This suggests that GNF-Pf-120 may inhibit the function of pfmfr3, thereby affecting the parasite’s resistance to antimalarial drugs.
Biochemical Pathways
The action of GNF-Pf-120 affects the biochemical pathways related to the mitochondrial function of the Plasmodium falciparum parasite. The compound’s interaction with its target, pfmfr3, influences the parasite’s resistance to antimalarial compounds that act on the mitochondria.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, can influence its ADME properties.
Result of Action
The molecular and cellular effects of GNF-Pf-120’s action primarily involve its interaction with the pfmfr3 transporter in Plasmodium falciparum. This interaction leads to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of GNF-Pf-120. These factors can include the physiological environment within the Plasmodium falciparum parasite, the presence of other drugs, and the parasite’s genetic makeup. .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C₁₆H₁₁ClN₂O₂
- Molecular Weight : 298.72 g/mol
- CAS Number : 651717-17-8
- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a substituted 1,3-diketone.
- Cyclization : The intermediate undergoes cyclization to form the pyrazole ring.
- Substitution Reactions : Final substitutions introduce the benzodioxole and chlorophenyl groups at specific positions on the pyrazole ring.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- In vitro studies demonstrated that it could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition was comparable to known anti-inflammatory agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It could bind to specific receptors that regulate cellular growth and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazole | Lacks 4-chlorophenyl group | Weaker anti-inflammatory effects |
| 5-(4-Chlorophenyl)-1H-pyrazole | Lacks benzodioxole group | Reduced anticancer activity |
| 3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole | No chlorine substitution | Lower reactivity and interaction |
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- A study demonstrated that a related pyrazolo[4,3-c]quinoline derivative showed significant inhibition of cancer cell lines with an IC50 value of approximately 0.5 µM against breast cancer cells .
- Another research effort focused on anti-inflammatory activities reported that certain pyrazolo derivatives inhibited iNOS and COX-2 expression in RAW 264.7 cells .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, studies have demonstrated that derivatives of pyrazoloquinoline compounds can induce cell cycle arrest and promote apoptosis in cancer cells by targeting specific kinases involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxy-5H-pyrazolo[4,3-c]quinoline has also been documented. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has shown activity against various microbial strains, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens . The presence of electron-withdrawing groups enhances its efficacy against Gram-positive and Gram-negative bacteria.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate diketones.
- Cyclization : The intermediate undergoes cyclization to form the pyrazole structure.
- Substitution Reactions : The final product is obtained by introducing the benzodioxole and chlorophenyl groups at specific positions on the pyrazole ring.
Optimization techniques such as temperature control, catalyst use, and purification methods (e.g., chromatography) are employed to enhance yield and purity during synthesis .
In Vitro Studies on Cancer Cell Lines
A study evaluated the anticancer activity of this compound against several human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results indicated an IC50 value suggesting potent cytotoxicity compared to standard chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via caspase activation pathways .
Anti-inflammatory Activity Assessment
In another study focused on anti-inflammatory effects, this compound was tested in animal models for arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Key Observations:
Substituent Effects on Solubility :
- The ethoxy group at position 8 in the target compound improves aqueous solubility compared to methyl or hydrogen analogs (e.g., compounds in ).
- Methoxy or ethoxy substituents (e.g., ) generally enhance solubility, while halogenated or methyl groups increase lipophilicity.
Impact of Halogenation :
- The 4-chlorophenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and target binding. In contrast, bromine in emrusolmine enhances electronegativity but reduces metabolic stability.
Benzodioxol vs. Phenyl Substituents :
- The benzodioxol moiety (target compound, ) confers metabolic resistance due to its cyclic ether structure, whereas phenyl or methylphenyl groups () are more susceptible to oxidative degradation.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those described for pyrazoloquinolines in , involving cyclocondensation of dichloroquinoline precursors with hydrazine derivatives.
- Structural similarities imply the target compound may share such activity.
- Optimization Potential: Substituting the 4-chlorophenyl group with fluorine (as in ) could enhance binding affinity, while replacing ethoxy with bulkier alkoxy groups might further modulate solubility.
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation of halogenated quinoline precursors with hydrazine derivatives. For example, 2,4-dichloroquinoline-3-carbonitrile can react with hydrazines to form pyrazoloquinolines, with subsequent functionalization at the 3-, 5-, and 8-positions using Suzuki coupling or nucleophilic substitution . Ethoxy groups (e.g., at position 8) are introduced via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF), while the 4-chlorobenzyl moiety is added via alkylation using 4-chlorobenzyl bromide .
Q. How is the purity and identity of this compound validated after synthesis?
Methodological validation includes:
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺).
- ¹H/¹³C NMR to verify substituent integration and coupling patterns. For example, the ethoxy group’s triplet (~1.3 ppm) and quartet (~4.0 ppm) in ¹H NMR are diagnostic .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation at the 5-position be addressed?
Competitive alkylation at the pyrazole N1 versus quinoline N9 positions can occur. To favor 5-position substitution:
- Use sterically hindered bases (e.g., DBU) to deprotonate the quinoline nitrogen selectively.
- Employ microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction specificity and reduce side products .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:3) and isolate intermediates via column chromatography .
Q. What strategies optimize crystallographic refinement for structural elucidation of this compound?
Single-crystal X-ray diffraction (SCXRD) data are refined using SHELXL (via Olex2 interface) with the following parameters:
Q. How can computational methods resolve contradictions in spectroscopic data?
Discrepancies between experimental and predicted NMR shifts (e.g., aromatic protons) are addressed using:
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
Given structural similarity to γ-secretase inhibitors (e.g., ELND006/007), prioritize:
- Cell-free enzymatic assays using purified γ-secretase and fluorescent substrates (e.g., APP-C99).
- Cell-based models (e.g., HEK293-APPswe) to measure Aβ40/42 levels via ELISA .
- Selectivity profiling against Notch signaling (e.g., luciferase reporter assays in T-cell leukemia lines) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to assess toxicity in animal models?
- Use CD-1 mice (n = 10/group) with oral dosing (1–100 mg/kg) for 14 days.
- Monitor plasma exposure via LC-MS/MS (LOQ = 1 ng/mL).
- Terminal endpoints: Histopathology (liver/kidney) and hematology (ALT, BUN) .
Q. What statistical methods are recommended for analyzing contradictory bioactivity data?
- Apply Grubbs’ test to identify outliers in triplicate assays.
- Use ANOVA with Tukey’s post hoc for dose-response comparisons.
- For EC₅₀ variability, perform bootstrapping (10,000 iterations) to estimate confidence intervals .
Structural and Mechanistic Insights
Q. How does the 1,3-benzodioxole substituent influence molecular conformation?
SCXRD data reveal that the 1,3-benzodioxole group adopts a planar orientation relative to the pyrazoloquinoline core, stabilized by π-π stacking (interplanar distance: 3.4 Å). This rigidifies the structure, potentially enhancing target binding .
Q. Can the 8-ethoxy group participate in hydrogen bonding with biological targets?
Molecular docking (e.g., AutoDock Vina) suggests the ethoxy oxygen acts as a weak H-bond acceptor (distance: 2.8–3.2 Å) with catalytic residues in γ-secretase (e.g., Asp385). Mutagenesis studies (Ala scanning) validate this interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
